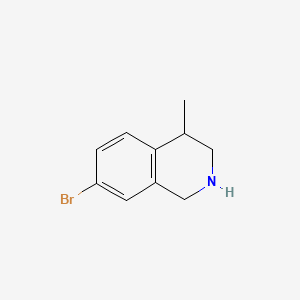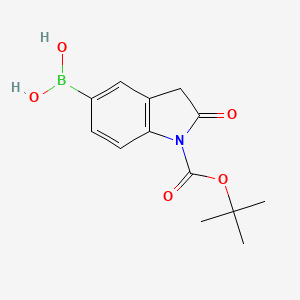
1-Boc-氧吲哚-5-硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-Oxindole-5-boronic acid is a boronic acid derivative that features an oxindole core with a boronic acid functional group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom
科学研究应用
1-Boc-Oxindole-5-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and other diseases.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用机制
Target of Action
The primary target of 1-Boc-Oxindole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action affects this pathway, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by the reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The action of 1-Boc-Oxindole-5-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . These conditions are generally mild and functional group tolerant, contributing to the compound’s efficacy . The compound is also relatively stable, readily prepared, and generally environmentally benign .
生化分析
Biochemical Properties
1-Boc-Oxindole-5-boronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it is involved in the protodeboronation of alkyl boronic esters, a process that is not well developed .
Cellular Effects
The effects of 1-Boc-Oxindole-5-boronic acid on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives, which include 1-Boc-Oxindole-5-boronic acid, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
At the molecular level, 1-Boc-Oxindole-5-boronic acid exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the Suzuki-Miyaura coupling reaction, 1-Boc-Oxindole-5-boronic acid participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1-Boc-Oxindole-5-boronic acid can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited . It is known that pinacol boronic esters, which include 1-Boc-Oxindole-5-boronic acid, are usually bench stable, easy to purify, and often commercially available .
Metabolic Pathways
1-Boc-Oxindole-5-boronic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the Suzuki-Miyaura coupling reaction, a key metabolic pathway .
准备方法
Synthetic Routes and Reaction Conditions: 1-Boc-Oxindole-5-boronic acid can be synthesized through various synthetic routes. One common method involves the borylation of 1-Boc-oxindole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: While specific industrial production methods for 1-Boc-Oxindole-5-boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-Boc-Oxindole-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form the corresponding alcohol or reduced to form the corresponding alkane.
Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Alkanes: Formed through oxidation and reduction reactions, respectively.
相似化合物的比较
1-Boc-Indole-2-boronic acid: Similar in structure but with the boronic acid group at the 2-position instead of the 5-position.
1-Boc-5-methoxyindole-2-boronic acid: Features a methoxy group at the 5-position and a boronic acid group at the 2-position.
Uniqueness: 1-Boc-Oxindole-5-boronic acid is unique due to the specific positioning of the boronic acid group at the 5-position of the oxindole core. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other boronic acid derivatives.
属性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3H-indol-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(14(18)19)6-8(10)7-11(15)16/h4-6,18-19H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKKSRXRLPRCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681540 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-64-8 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
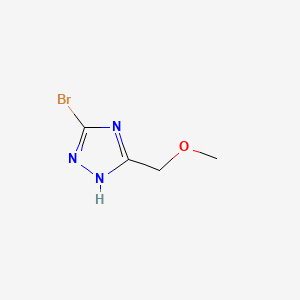
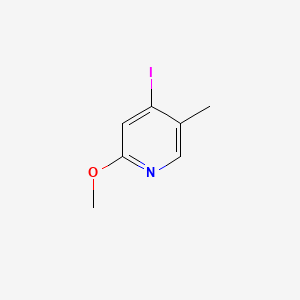
![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)
![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)
![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)
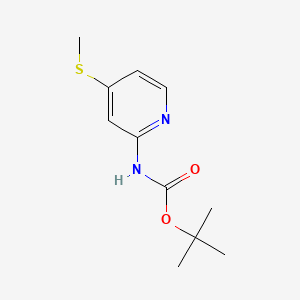

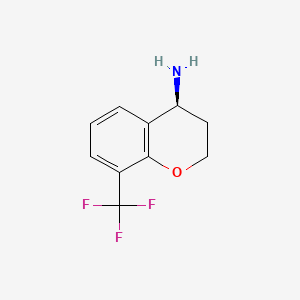
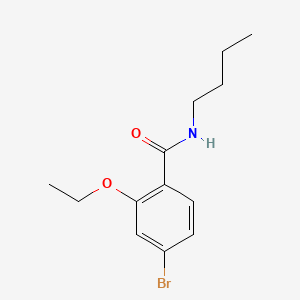
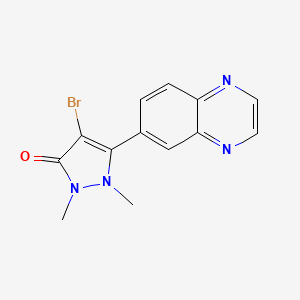
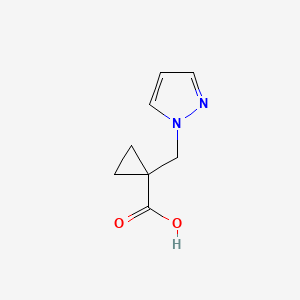

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)
